molecular formula C22H21BrCl2N6O B3010719 ABT-702 dihydrochloride CAS No. 1188890-28-9; 214697-26-4

ABT-702 dihydrochloride

Cat. No.: B3010719
CAS No.: 1188890-28-9; 214697-26-4
M. Wt: 536.26
InChI Key: OOXNYFKPOPJIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme involved in the metabolic pathway of adenosine. This compound has shown significant potential in various scientific research applications due to its ability to selectively inhibit adenosine kinase with an IC50 value of 1.7 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-702 dihydrochloride involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ABT-702 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Mechanism of Action

ABT-702 dihydrochloride exerts its effects by selectively inhibiting adenosine kinase, the enzyme responsible for phosphorylating adenosine at the 5’ position. This inhibition increases the local concentration of adenosine, which has various physiological effects, including anti-inflammatory and analgesic actions. The compound is highly selective for adenosine kinase over other adenosine-related targets, such as adenosine receptors and adenosine deaminase .

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride

Uniqueness

ABT-702 dihydrochloride stands out due to its high selectivity and potency as an adenosine kinase inhibitor. Unlike other similar compounds, it has demonstrated significant oral activity and effectiveness in preclinical models of pain and inflammation .

Properties

IUPAC Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNYFKPOPJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrCl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017168
Record name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214697-26-4
Record name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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